molecular formula C12H12N4O2 B1266270 2-(4-Azidobutyl)isoindoline-1,3-dione CAS No. 66917-06-4

2-(4-Azidobutyl)isoindoline-1,3-dione

Cat. No. B1266270
CAS RN: 66917-06-4
M. Wt: 244.25 g/mol
InChI Key: ORKCIOAZJQNDJI-UHFFFAOYSA-N
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Description

2-(4-Azidobutyl)isoindoline-1,3-dione (AIBD) is a synthetic compound that has been used in a variety of scientific research applications due to its unique properties. AIBD is a heterocyclic compound with a five-membered ring structure that contains both nitrogen and oxygen atoms. AIBD is a relatively new compound, having been first synthesized in the early 2000s. It has been studied for its potential use in a variety of fields, including pharmaceuticals, materials science, and biochemistry.

Scientific Research Applications

Pharmaceutical Synthesis

N-isoindoline-1,3-diones, including 2-(4-Azidobutyl)isoindoline-1,3-dione , are explored for their potential in pharmaceutical synthesis . Their structure is conducive to modification, allowing for the creation of various therapeutic agents. The azido group in particular can undergo click chemistry reactions, making it a valuable moiety for designing novel drugs.

Herbicides

The reactivity of the isoindoline-1,3-dione ring system is leveraged in the development of herbicides . The azidobutyl side chain could interact with specific biological pathways in plants, leading to the development of targeted herbicidal compounds.

Colorants and Dyes

Isoindoline derivatives are known for their application in the synthesis of colorants and dyes . The unique electronic properties of 2-(4-Azidobutyl)isoindoline-1,3-dione may result in compounds with specific absorption spectra, useful for creating dyes with desired color properties.

Polymer Additives

The compound’s structural features, such as the azido group, make it a candidate for polymer additive research . It could be used to modify the physical properties of polymers, such as increasing resistance to UV radiation or enhancing thermal stability.

Organic Synthesis

In organic synthesis, 2-(4-Azidobutyl)isoindoline-1,3-dione can serve as a building block for constructing complex molecules . Its reactive sites allow for a variety of chemical transformations, enabling the synthesis of diverse organic compounds.

Photochromic Materials

The isoindoline-1,3-dione core is investigated for its use in photochromic materials . These materials change color upon exposure to light, and the compound could contribute to the development of new photoresponsive systems.

Antipsychotic Agents

Research has indicated that isoindoline derivatives can modulate dopamine receptors, suggesting potential applications as antipsychotic agents . The azidobutyl group in 2-(4-Azidobutyl)isoindoline-1,3-dione could be pivotal in designing new compounds with improved efficacy and reduced side effects.

Anticancer Agents

Isoindoline-1,3-dione derivatives have shown promise as anticancer agents . Studies have demonstrated that these compounds can induce cell death in cancer cell lines, suggesting that 2-(4-Azidobutyl)isoindoline-1,3-dione could be part of novel anticancer therapies.

Mechanism of Action

Target of Action

The primary target of 2-(4-Azidobutyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.

Pharmacokinetics

In silico analysis suggests that isoindolines, a family of compounds to which this molecule belongs, have favorable properties as ligands of the dopamine receptor d2

Result of Action

One of the isoindolines tested in a study was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that the compound may have potential therapeutic effects in conditions related to the dopaminergic system.

properties

IUPAC Name

2-(4-azidobutyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c13-15-14-7-3-4-8-16-11(17)9-5-1-2-6-10(9)12(16)18/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKCIOAZJQNDJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80985583
Record name 2-(4-Azidobutyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80985583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Azidobutyl)isoindoline-1,3-dione

CAS RN

66917-06-4
Record name 1H-Isoindole-1,3(2H)-dione, 2-(4-azidobutyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066917064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Azidobutyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80985583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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